(R)-2-Amino-2-cyclohexylethanol hydrochloride
Overview
Description
®-2-Amino-2-cyclohexylethanol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring and an amino alcohol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyclohexylethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-cyclohexyl-2-oxoethanol using a chiral reducing agent to obtain the desired ®-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-cyclohexylethanol hydrochloride may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-cyclohexylethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of cyclohexylmethanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
®-2-Amino-2-cyclohexylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyclohexylethanol hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity to the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-cyclohexylethanol hydrochloride: The enantiomer of the ®-form, with different biological activity.
2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with a methyl group instead of a cyclohexyl ring.
2-Amino-2-phenylethanol hydrochloride: Contains a phenyl ring instead of a cyclohexyl ring.
Uniqueness
®-2-Amino-2-cyclohexylethanol hydrochloride is unique due to its chiral nature and the presence of a cyclohexyl ring, which imparts specific steric and electronic properties. These characteristics make it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLKJMHKAXHJP-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856244 | |
Record name | (2R)-2-Amino-2-cyclohexylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85711-14-4 | |
Record name | Cyclohexaneethanol, β-amino-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85711-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-2-cyclohexylethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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